molecular formula C7H9F3N2O3 B2824873 2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid CAS No. 2287323-46-8

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2824873
CAS No.: 2287323-46-8
M. Wt: 226.155
InChI Key: YBEFTSKXSDLHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxazole and ethanamine with trifluoroacetic acid

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced ethanamine compounds, and other functionalized molecules depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-5-yl)ethanamine involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which can enhance its chemical stability and biological activity. The combination of the oxazole ring and ethanamine group also provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

2-(1,2-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.C2HF3O2/c6-3-1-5-2-4-7-8-5;3-2(4,5)1(6)7/h2,4H,1,3,6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEFTSKXSDLHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.